N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide
Description
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-[4-(aminomethyl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-9-5-3-8(7-10)4-6-9/h3-6,11H,2,7,10H2,1H3 |
InChI Key |
SYKNCGJSUHCGRW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide typically involves the reaction of 4-(aminomethyl)benzenesulfonamide with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or sulfonate ester.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonic acid or sulfonate ester derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Key Comparative Insights
Electronic and Steric Effects
- Ethane-sulfonamide vs. Methane-sulfonamide : The ethane-sulfonamide group in the target compound introduces a slightly longer alkyl chain compared to methane-sulfonamide derivatives (e.g., CAS 129872-50-0) . This may improve receptor-binding pocket compatibility in proteins like CXCR4, as observed in docking studies of similar compounds .
- Aminomethyl (-CH₂NH₂) vs. Nitro (-NO₂): The electron-donating aminomethyl group contrasts with the electron-withdrawing nitro group in N-Methyl-1-(4-nitrophenyl)methanesulfonamide . This difference likely impacts electronic distribution, solubility, and metabolic stability.
Pharmacological and Physicochemical Properties
- Solubility: The aminomethyl group in the target compound enhances hydrophilicity compared to lipophilic analogs like Q4Q (diethylaminoethyl substituent) . This could favor aqueous solubility but reduce membrane permeability.
- Structural similarities suggest possible shared mechanisms, albeit with potency variations due to substituent differences .
Receptor Binding and Docking Studies
Compounds like ZINC C65565279 and ZINC C65566657 were prioritized in virtual screening for CXCL12-CXCR4 interactions due to their phenylpropenoyl substituents, which enhance complementarity to hydrophobic pockets . The target compound’s aminomethyl group may offer unique hydrogen-bonding opportunities, though its absence from the cited study implies untested binding efficacy in this context.
Biological Activity
N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide, a sulfonamide derivative, exhibits notable biological activities primarily due to its structural characteristics. This compound is recognized for its potential as an antibacterial agent, owing to its ability to inhibit bacterial folic acid synthesis through the competitive inhibition of dihydropteroate synthetase (DHPS) . This article explores the biological activity of this compound, including its mechanisms, comparative studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₉H₁₂N₂O₂S
- Molecular Weight : Approximately 250.75 g/mol
- Structure : Contains an aminomethyl group attached to a phenyl ring and an ethane sulfonamide moiety.
The sulfonamide functional group is crucial for its biological activity, allowing it to interact effectively with various biological targets .
The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of DHPS. This enzyme is essential for the biosynthesis of folate in bacteria, which is necessary for nucleic acid synthesis and cell division. By blocking this enzyme, the compound effectively stunts bacterial growth and proliferation .
Biological Activities
This compound has been studied for various biological activities:
Comparative Studies
To understand the relative efficacy of this compound, it is useful to compare it with other sulfonamide derivatives. Below is a table summarizing some related compounds and their similarity indices:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-(Methanesulfonylamino)benzonitrile | 36268-67-4 | 0.86 |
| N-(4-Acetylphenyl)methanesulfonamide | 5317-89-5 | 0.76 |
| N-(4-(Aminomethyl)phenyl)methanesulfonamide | 128263-66-1 | 0.85 |
This table highlights the unique structural features of this compound that contribute to its enhanced biological activity compared to structurally similar compounds .
Case Studies
Several studies have investigated the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
- Enzyme Interaction Studies : Research indicated that this compound could effectively inhibit DHPS in various bacterial strains, leading to a reduction in folate synthesis and subsequent bacterial growth inhibition .
- Pharmacokinetic Studies : Theoretical models have been employed to predict the pharmacokinetics of this compound, assessing absorption, distribution, metabolism, and excretion (ADME) parameters. These studies suggest favorable profiles for oral bioavailability and tissue distribution .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(aminomethyl)aniline with ethanesulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., triethylamine). Purification is achieved via recrystallization or column chromatography. Structural confirmation requires IR, H/C NMR, and mass spectrometry to verify the sulfonamide linkage and absence of unreacted precursors .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy : Use H NMR to confirm aromatic protons (δ 7.2–7.8 ppm) and methylene groups (δ 3.5–4.0 ppm for –CHNH and δ 3.0–3.3 ppm for –SOCH–).
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C: 51.6%, H: 6.2%, N: 12.9%, S: 14.8%).
- Chromatography : HPLC with UV detection (λ~255 nm) ensures ≥98% purity .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : Store as a crystalline solid at –20°C in airtight, light-protected containers. Stability studies indicate a shelf life ≥5 years under these conditions. Avoid exposure to moisture or strong oxidizers, as the sulfonamide group may hydrolyze or degrade .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological receptors (e.g., chemokine interactions)?
- Methodological Answer :
- Docking Studies : Use tools like DOCK 3.5.54 to screen derivatives against protein targets (e.g., CXCL12/CXCR4 complex). Prioritize compounds with complementary electrostatic surfaces and hydrogen-bonding motifs.
- Example : A structurally related compound, N-{4-[3-(3-cyanophenyl)prop-2-enoyl]phenyl}ethane-1-sulfonamide, was identified as a chemokine modulator via virtual screening .
- SAR Analysis : Modify the aminomethyl or sulfonamide substituents to optimize binding affinity and selectivity .
Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, temperature).
- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., β-secretase) with cell-based viability assays to distinguish direct target effects from off-target toxicity.
- Structural Elucidation : Use X-ray crystallography (e.g., PDB ID: 2N55) to confirm binding modes and identify steric/electronic clashes in conflicting studies .
Q. How can researchers optimize this compound for enhanced pharmacokinetic properties?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility.
- Prodrug Design : Mask the aminomethyl group with enzymatically cleavable moieties (e.g., acetyl or carbamate) to enhance bioavailability.
- Metabolic Studies : Use LC-MS to identify phase I/II metabolites in liver microsomes and adjust substituents to block rapid clearance pathways .
Methodological Challenges & Solutions
Q. What are the pitfalls in interpreting NMR spectra of this compound derivatives?
- Methodological Answer :
- Signal Overlap : Aromatic protons and –NH groups may overlap. Use deuterated DMSO as a solvent to resolve broad –NH peaks.
- Dynamic Effects : Rotameric equilibria in the sulfonamide group can split signals. Acquire spectra at elevated temperatures (e.g., 60°C) to simplify splitting .
Q. How to design a robust SAR study for sulfonamide-based enzyme inhibitors?
- Methodological Answer :
- Core Modifications : Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing groups at para positions) and sulfonamide chain length.
- Activity Clustering : Use IC values from kinase inhibition assays to group compounds by potency.
- Statistical Validation : Apply QSAR models (e.g., CoMFA) to correlate structural features with activity .
Safety & Compliance
Q. What safety protocols are essential when handling this compound in vitro?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
